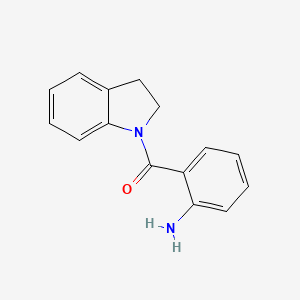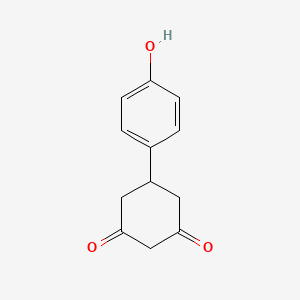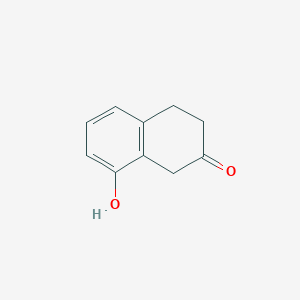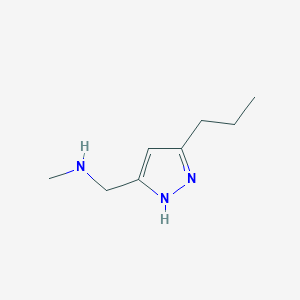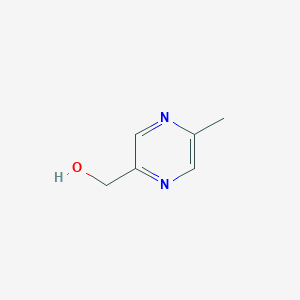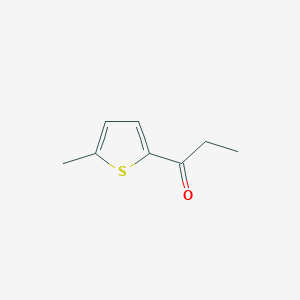
3-(4-メトキシフェニル)フラン-2,5-ジオン
説明
3-(4-Methoxyphenyl)furan-2,5-dione, also known as 4-Methoxyphenyl Furan or 4-MPF, is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 . It is used for proteomics research .
Synthesis Analysis
The synthesis of furan compounds, including 3-(4-Methoxyphenyl)furan-2,5-dione, involves various methods such as the Paal-Knorr Furan Synthesis, which is a powerful green methodology to upgrade bio-derived resources into valuable, renewable chemical products . Other methods include the use of palladium catalysis, gold-catalyzed cyclizations, and the combination of triazole-gold and copper catalysts .Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)furan-2,5-dione consists of a furan ring attached to a 4-methoxyphenyl group . The PubChem CID for this compound is 583401 .Chemical Reactions Analysis
Furan compounds, including 3-(4-Methoxyphenyl)furan-2,5-dione, can undergo various chemical reactions. For instance, they can participate in Diels–Alder cycloadditions, which are highly selective and convergent synthetic tools for the rapid generation of molecular complexity .Physical and Chemical Properties Analysis
3-(4-Methoxyphenyl)furan-2,5-dione has a melting point of 143-144 °C and a boiling point of 150 °C (at 0.1 Torr pressure). Its density is predicted to be 1.341±0.06 g/cm3 .科学的研究の応用
抗がん活性
この化合物は、その潜在的な抗がん特性について調査されてきました。 新しいチャルコンシリーズが開発されており、肺がんの治療に役立つ可能性があります . MTTアッセイを使用して、肺がん細胞株(A549)に対する新規チャルコンの細胞毒性効果が検出されました . 結果は、すべての試験されたチャルコンが肺癌に対して異なる細胞毒性効果を示すことを証明しました .
抗菌活性
「3-(4-メトキシフェニル)フラン-2,5-ジオン」を含むフラン誘導体は、その抗菌特性について研究されています . これらの化合物は著しい治療効果を示しており、医薬品化学者は数多くの革新的な抗菌剤を開発するよう促してきました .
抗真菌活性
フラン含有化合物は、その抗真菌特性についても研究されています . フラン誘導体のユニークな構造は、その幅広い生物学的および薬理学的特性に貢献しています .
抗ウイルス活性
研究によると、フラン誘導体は抗ウイルス特性を示す可能性があります . これにより、「3-(4-メトキシフェニル)フラン-2,5-ジオン」は、新しい抗ウイルス薬の開発のための潜在的な候補となります .
抗炎症および鎮痛活性
フラン誘導体は、抗炎症および鎮痛特性を持っていることが発見されています . これは、「3-(4-メトキシフェニル)フラン-2,5-ジオン」が炎症や痛みを伴う状態の治療に潜在的に使用できることを示唆しています .
抗酸化活性
フラン誘導体は、その抗酸化特性で知られています . 抗酸化物質は、体内の有害なフリーラジカルを中和するため、健康に不可欠です .
作用機序
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins to exert its effects.
Mode of Action
Given its use in proteomics research , it is likely that it interacts with proteins in some way, possibly by binding to them or modifying their structure or function.
Result of Action
Some studies suggest that related compounds may have cytotoxic effects , but more research is needed to confirm these findings and determine if they apply to 3-(4-Methoxyphenyl)furan-2,5-dione.
生化学分析
Biochemical Properties
3-(4-Methoxyphenyl)furan-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain proteases, potentially inhibiting their function . This interaction is crucial as it can modulate various biochemical pathways, leading to altered cellular responses.
Cellular Effects
The effects of 3-(4-Methoxyphenyl)furan-2,5-dione on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 3-(4-Methoxyphenyl)furan-2,5-dione exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxyphenyl)furan-2,5-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)furan-2,5-dione vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(4-Methoxyphenyl)furan-2,5-dione is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, 3-(4-Methoxyphenyl)furan-2,5-dione is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 3-(4-Methoxyphenyl)furan-2,5-dione is essential for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the desired biochemical and cellular effects .
特性
IUPAC Name |
3-(4-methoxyphenyl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKJHFOLVWLLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298080 | |
| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4665-00-3 | |
| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4665-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


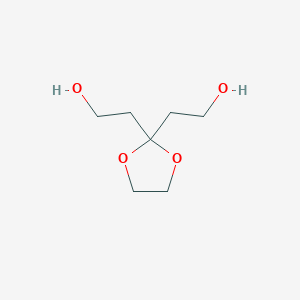

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)
